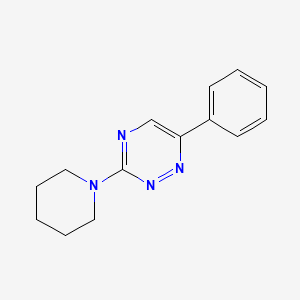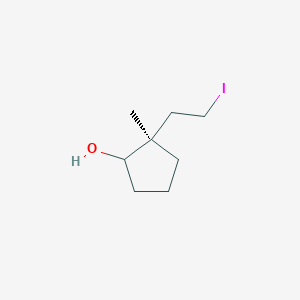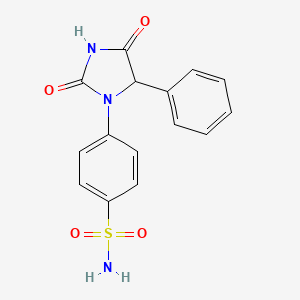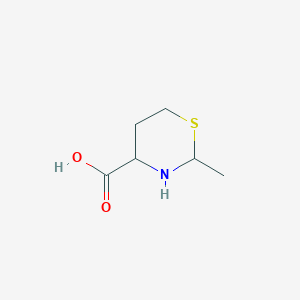
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,5-dichlorophenyl group, and two fluorine atoms attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane typically involves the reaction of 3,5-dichlorophenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or (Butan-2-yl)(3,5-dichlorophenyl)aminosilanes.
Oxidation Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanols or ketones.
Reduction Reactions: Products include (Butan-2-yl)(3,5-dichlorophenyl)silanes with different substituents.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(3,5-dichlorophenyl)difluorosilane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes. The pathways involved in its action depend on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(3,5-dichlorophenyl)chlorosilane: Similar structure but with a chlorine atom instead of fluorine.
(Butan-2-yl)(3,5-dichlorophenyl)trimethylsilane: Contains a trimethylsilyl group instead of difluorosilane.
(Butan-2-yl)(3,5-dichlorophenyl)dimethylsilane: Contains a dimethylsilyl group instead of difluorosilane.
Uniqueness
(Butan-2-yl)(3,5-dichlorophenyl)difluorosilane is unique due to the presence of both fluorine atoms and the 3,5-dichlorophenyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
918446-94-3 |
|---|---|
Fórmula molecular |
C10H12Cl2F2Si |
Peso molecular |
269.19 g/mol |
Nombre IUPAC |
butan-2-yl-(3,5-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-3-7(2)15(13,14)10-5-8(11)4-9(12)6-10/h4-7H,3H2,1-2H3 |
Clave InChI |
GSIXOZNNIANVTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC(=CC(=C1)Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)


![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)

![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)

